1-(2-Bromothiazol-4-yl)ethanol
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Overview
Description
1-(2-Bromothiazol-4-yl)ethanol is a chemical compound with the molecular formula C5H6BrNOS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromothiazol-4-yl)ethanol typically involves the reaction of 2-bromo-1,3-thiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromothiazol-4-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromothiazol-4-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new drugs with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromothiazol-4-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-1,3-thiazol-4-yl)ethan-1-ol: A similar compound with a slightly different structure but similar chemical properties.
1-(2-Chloro-1,3-thiazol-4-yl)ethanol: Another thiazole derivative with a chlorine atom instead of bromine.
1-(2-Fluoro-1,3-thiazol-4-yl)ethanol: A thiazole derivative with a fluorine atom instead of bromine.
Uniqueness
1-(2-Bromothiazol-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile building block for the synthesis of more complex molecules .
Properties
Molecular Formula |
C5H6BrNOS |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3 |
InChI Key |
NIDQEGISPBSPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)Br)O |
Origin of Product |
United States |
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